copper(1+);3-methanidylideneheptane

Description

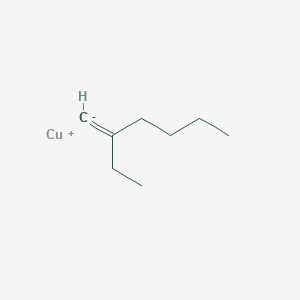

Copper(1+);3-methanidylideneheptane is a coordination complex where a copper(I) ion (Cu⁺) is bound to the alkene ligand 3-methyleneheptane (C₈H₁₆, CAS 1632-16-2). The ligand features a terminal methylene group (–CH₂) at the third carbon of a heptane chain, enabling π-coordination with the d¹⁰ Cu⁺ ion .

Properties

CAS No. |

54248-47-4 |

|---|---|

Molecular Formula |

C8H15Cu |

Molecular Weight |

174.75 g/mol |

IUPAC Name |

copper(1+);3-methanidylideneheptane |

InChI |

InChI=1S/C8H15.Cu/c1-4-6-7-8(3)5-2;/h3H,4-7H2,1-2H3;/q-1;+1 |

InChI Key |

UDAFEPDSEILTSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=[CH-])CC.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);3-methanidylideneheptane typically involves the reaction of a copper(I) salt, such as copper(I) chloride, with 3-methanidylideneheptane under an inert atmosphere to prevent oxidation. The reaction is often carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the copper(I) complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);3-methanidylideneheptane undergoes various chemical reactions, including:

Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.

Reduction: The compound can participate in reduction reactions, where the copper(I) center is reduced to metallic copper.

Substitution: Ligand exchange reactions can occur, where the 3-methanidylideneheptane ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.

Major Products Formed

Oxidation: Copper(II) complexes or oxides.

Reduction: Metallic copper or copper(0) nanoparticles.

Substitution: New copper(I) complexes with different ligands.

Scientific Research Applications

Copper(1+);3-methanidylideneheptane has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition reactions and cross-coupling reactions.

Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism by which copper(1+);3-methanidylideneheptane exerts its effects involves the coordination of the copper(I) center to various substrates, facilitating electron transfer and catalytic processes. The copper(I) ion can interact with molecular targets such as enzymes, proteins, and nucleic acids, influencing their activity and function.

Comparison with Similar Compounds

Key Structural and Chemical Properties:

- Ligand structure : 3-methyleneheptane (SMILES:

C(CCCC)(CC)=C) comprises a seven-carbon chain with a methylene group at position 2. - Coordination mode: The Cu⁺ ion likely binds to the alkene’s π-electrons in a monodentate fashion, though exact coordination geometry remains uncharacterized in literature.

Comparison with Similar Compounds

Copper Complexes with Alkenes and Hybrid Ligands

Copper(I)-alkene complexes are less common than those with stronger-field ligands (e.g., phosphines, bipyridines). However, hybrid ligands combining alkenes with other donor groups (e.g., phosphines) show enhanced stability and catalytic activity. For example:

Bioactive Copper Complexes with Nitrogen-Donor Ligands

Copper complexes with nitrogen-rich ligands, such as pyridyl azo derivatives, exhibit antimicrobial and cytotoxic activities. For instance:

- Cu-Pyridyl azo complexes : Demonstrated moderate antibacterial activity against Bacillus subtilis and cytotoxicity in cancer cell lines (e.g., HeLa). Activity correlates with ligand substituents and metal coordination geometry .

- Comparison: The absence of nitrogen donors in 3-methyleneheptane likely diminishes bioactivity, highlighting the critical role of ligand functionality in biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.